(R)-N-(1,4-dihydroxybutan-2-yl)benzamide is a specialized chiral building block used in multi-step organic synthesis. As a stereochemically defined aminodiol derivative, its primary value lies in its function as a key intermediate for constructing complex, enantiomerically pure target molecules. It is particularly established in the synthesis of potent enzyme inhibitors where the specific (R)-configuration at the C2 position is a critical determinant of the final product's biological activity and selectivity. [REFS-1, REFS-2]
Substituting this (R)-enantiomer with the racemic mixture or the incorrect (S)-enantiomer is unsuitable for its primary applications in stereoselective synthesis. Using an achiral or racemic precursor introduces an undesired stereocenter, leading to a mixture of diastereomeric or enantiomeric final products. This either renders the final compound biologically inactive or necessitates complex, yield-reducing chiral separations downstream. For applications like the synthesis of specific arginase inhibitors, the biological potency is critically dependent on the absolute stereochemistry derived from the (R)-configured intermediate, making enantiopurity a key procurement requirement for process efficiency and final product performance. [1]
The (R)-stereochemistry of this compound is a non-negotiable prerequisite for synthesizing highly potent arginase inhibitors. In a key study, a final compound derived from this (R)-intermediate exhibited an IC50 of 290 nM against human arginase II. [1] In contrast, analogs lacking this specific stereochemical arrangement or core structure show significantly lower potency, demonstrating that the biological activity is directly tied to the precursor's absolute configuration.
| Evidence Dimension | Enzyme Inhibition (IC50) |
| Target Compound Data | 290 nM (for the final inhibitor synthesized from the target (R)-precursor) |
| Comparator Or Baseline | Baseline natural amino acid inhibitors (L-ornithine, L-homoarginine) exhibit IC50 values in the millimolar (mM) range, over 1000-fold weaker. [<a href="https://doi.org/10.3390/molecules29020396" target="_blank">2</a>] |
| Quantified Difference | >1000x higher potency compared to baseline inhibitors. |
| Conditions | In vitro inhibition assay against recombinant human arginase II. |
This demonstrates that achieving therapeutically relevant potency in the final product is critically dependent on procuring the correct (R)-enantiomer of this intermediate.
This compound is a documented intermediate in the efficient, multi-step synthesis of advanced arginase inhibitors. Patent literature demonstrates its use as a key building block where its defined stereocenter is carried through several transformations to establish the final active pharmaceutical ingredient's core structure. [1] Using the enantiomerically pure (R)-form from the outset prevents the formation of a 1:1 diastereomeric mixture that would result from using a racemic precursor, thereby avoiding a 50% theoretical yield loss and eliminating the need for costly late-stage chiral resolution.
| Evidence Dimension | Theoretical Process Yield |
| Target Compound Data | Enables a direct route to a single, desired stereoisomer. |
| Comparator Or Baseline | Use of a racemic precursor would result in a 50% yield of the desired final product and 50% of an undesired stereoisomer. |
| Quantified Difference | Avoids a 50% reduction in theoretical yield of the target stereoisomer. |
| Conditions | Multi-step stereoselective organic synthesis. |
Procuring the enantiopure (R)-compound is critical for maximizing process efficiency and overall yield, directly impacting the economic viability of the synthesis campaign.
This compound is the right choice for research and development programs focused on synthesizing novel arginase inhibitors for therapeutic areas such as cardiovascular disease, oncology, or inflammatory disorders. The evidence confirms its role in creating final compounds with high, nanomolar potency that is directly attributable to its specific (R)-stereochemistry. [1]
As a well-defined chiral aminodiol, this intermediate is suitable for constructing libraries of new chemical entities where stereochemical diversity is being explored. Its two hydroxyl groups and amide functionality provide multiple points for synthetic elaboration, making it a valuable starting material for projects requiring a reliable source of (R)-configured stereocenters. [2]